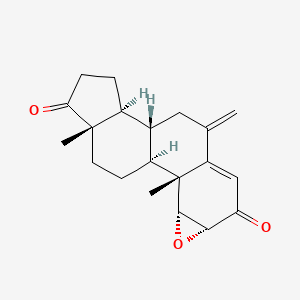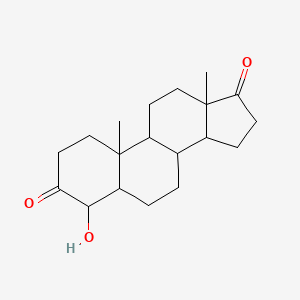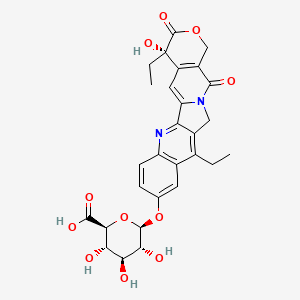
Gimeracil Impurity 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gimeracil Impurity 5, also known as 5,6-Dichloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a chemical compound with the molecular formula C7H4Cl2N2O2 . It is used for research and development purposes .
Synthesis Analysis
A practical three-step synthetic approach to gimeracil has been described, using 2,4-dimethoxypyridine as the starting material with 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as intermediates . The advantages of this procedure include short reaction steps, simple operation, and good yield .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with two chlorine atoms, a methoxy group, and a nitrile group . The InChI representation of the molecule isInChI=1S/C9H11N3O2/c1-12(2)8-4-7(14-3)6(5-10)9(13)11-8/h4H,1-3H3,(H,11,13) . Chemical Reactions Analysis
Impurities in chemical reactions can have both physical and chemical effects on the system . Even a small number of impurities can cause the properties of the reaction stream to change . Understanding these limitations may provide cost-effective solutions for problems revolving around impurities in the reaction stream .Applications De Recherche Scientifique
Radiosensitization Effects : Gimeracil has been shown to sensitize cells to radiation by inhibiting DNA double-strand break (DSB) repair. This effect is particularly pronounced in cells deficient in homologous recombination (HR) repair pathways, making Gimeracil an effective agent in enhancing the efficacy of radiotherapy in certain cancer treatments (Takagi et al., 2010).
Inhibition of Homologous Recombination : Further research supports that Gimeracil inhibits the early steps in HR, a key mechanism in DNA repair. This inhibition is linked to its role as a radiosensitizer, as HR plays a critical role in repairing DNA damage caused by radiation therapy (Sakata et al., 2011).
Effects on Oral Squamous Cell Carcinoma : A study on oral squamous cell carcinoma (OSCC) cells revealed that Gimeracil, in combination with radiation therapy, significantly inhibited cell and tumor growth. This was associated with a reduction in DNA double-strand break repair proteins and an increase in reactive oxygen species/reactive nitrogen species (ROS/RNS) generation (Harada et al., 2016).
Metabolic Analysis in Drug Activity : Gimeracil's activity in inhibiting the catabolic conversion of uracil in the liver was demonstrated using triple-resonance NMR in metabolic analysis. This highlights its role in affecting drug metabolism and potentially improving the pharmaceutical activity of drugs targeting metabolic reactions (Yamada et al., 2012).
Mécanisme D'action
Target of Action
The primary target of Gimeracil Impurity 5 is the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD plays a crucial role in the degradation of pyrimidine bases, including the anticancer drug 5-fluorouracil (5-FU) .
Mode of Action
This compound functions by reversibly and selectively blocking DPD . This inhibition prevents the breakdown of 5-FU, thereby maintaining high concentrations of 5-FU in the body for a sustained effect against cancer cells .
Biochemical Pathways
The inhibition of DPD by this compound affects the metabolic pathway of 5-FU . By preventing the degradation of 5-FU, this compound allows for higher concentrations of 5-FU to be achieved, which can enhance the cytotoxic effect of 5-FU on rapidly dividing cancer cells .
Result of Action
The result of this compound’s action is an increased concentration and prolonged half-life of 5-FU in the body . This leads to enhanced cytotoxic effects on cancer cells, as 5-FU is a potent anticancer agent that interferes with DNA and RNA replication in these cells .
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-4-hydroxy-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-8-3-4(7)5(9)2-6(8)10/h2-3,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRBWOGSHHARDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379260-15-7 |
Source


|
| Record name | 5-chloro-4-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
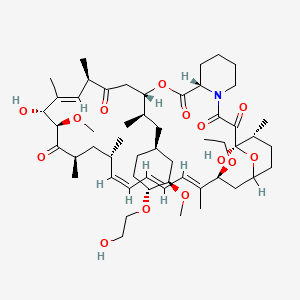


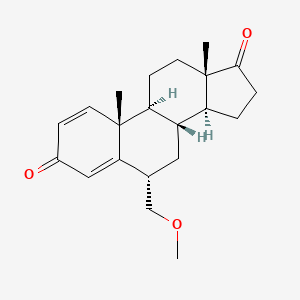
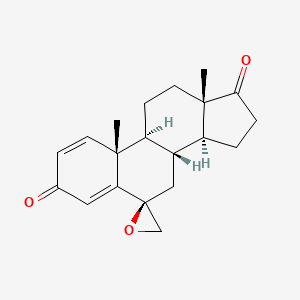
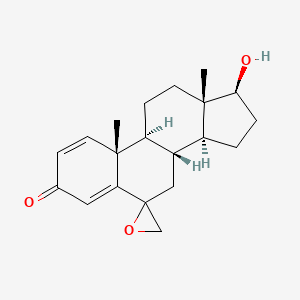
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
